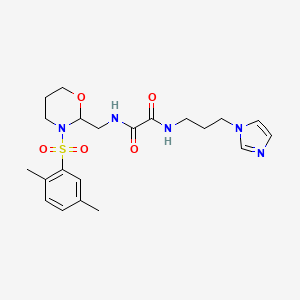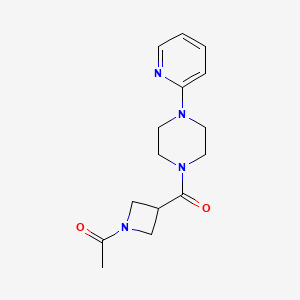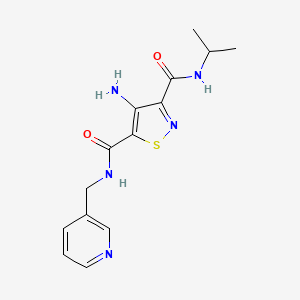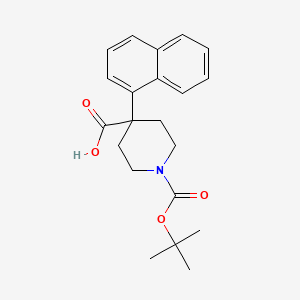
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H29N5O5S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is involved in the synthesis of functionalized sulfonamides and 1,3-oxazine-2,4-dione derivatives. This process is facilitated by the reaction of arylsulfonyl isocyanates and diketene in the presence of N-heteroaromatic compounds like 1-methyl-1H-imidazole (Alizadeh, Zhu, & Zohreh, 2008).
Molecular Interactions and Structural Studies
- Research includes the study of interactions such as hydrogen bonding and π···π interactions in compounds containing the imidazole group. These studies are crucial in understanding the molecular structures and properties of such compounds (Nath & Baruah, 2012).
- Another area of research focuses on the coexistence of the Carbene⋯H-D hydrogen bond and other accompanying interactions in dimers of N-heterocyclic-carbenes, including those with imidazol-2-ylidene (Jabłoński, 2022).
Application in Polymerization and Catalysis
- Compounds with the imidazole moiety are used in the polymerization of ϵ-caprolactone, showing the importance of these compounds in the field of polymer chemistry (Attandoh, Ojwach, & Munro, 2014).
- They also play a role in catalysis, as evidenced by the use of imidazolium salts in reactions like nitration of aromatic compounds (Zolfigol et al., 2012).
Potential in Medicinal Chemistry
- Imidazole derivatives show promise in the field of medicinal chemistry, especially in the development of new therapeutic agents. Their structure-activity relationships are studied for potential applications in treating various diseases, including tuberculosis and cancer (Kim et al., 2009), (Tomorowicz et al., 2020).
Role in Agricultural Chemistry
- In agricultural chemistry, imidazole derivatives are utilized for their herbicidal properties, contributing to the development of more effective and specific agrochemicals (Ren et al., 2000).
Environmental Impact Studies
- Studies on the sorption and mobility of compounds related to imidazole in soils demonstrate the environmental impact and behavior of these compounds, which is vital for assessing their ecological safety (Wehtje et al., 1987).
properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5S/c1-16-5-6-17(2)18(13-16)32(29,30)26-10-4-12-31-19(26)14-24-21(28)20(27)23-7-3-9-25-11-8-22-15-25/h5-6,8,11,13,15,19H,3-4,7,9-10,12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXJOOXRLGIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)
![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2865763.png)
![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)
![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)

![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)



![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2865779.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2865780.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)

![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)